molecular formula C12H14FNO3S B8602599 N-(2-Fluorobenzoyl)methionine CAS No. 65054-73-1

N-(2-Fluorobenzoyl)methionine

Cat. No.: B8602599
CAS No.: 65054-73-1
M. Wt: 271.31 g/mol
InChI Key: FSMXOOHRLFFHDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Fluorobenzoyl)methionine is a synthetic derivative of the amino acid methionine, where the amino group is acylated with a 2-fluorobenzoyl moiety. While direct literature on this compound is scarce, its structural features suggest applications in medicinal chemistry or agrochemical research, particularly as a building block for peptide-based inhibitors or bioactive molecules.

Properties

CAS No.

65054-73-1

Molecular Formula

C12H14FNO3S

Molecular Weight

271.31 g/mol

IUPAC Name

2-[(2-fluorobenzoyl)amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C12H14FNO3S/c1-18-7-6-10(12(16)17)14-11(15)8-4-2-3-5-9(8)13/h2-5,10H,6-7H2,1H3,(H,14,15)(H,16,17)

InChI Key

FSMXOOHRLFFHDC-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1=CC=CC=C1F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence lists pesticide-related benzamide derivatives (), which share partial structural motifs with N-(2-Fluorobenzoyl)methionine.

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents Primary Use/Activity
This compound Methionine + benzoyl 2-Fluoro on benzoyl Hypothetical: Bioactive agent (e.g., enzyme inhibition)
2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide (Mepronil) Benzamide 2-methyl, 3-isopropoxy on aniline Fungicide
2-methyl-N-phenyl-3-furancarboxamide (Fenfuram) Furancarboxamide 2-methyl, phenyl on furan Fungicide
2-phenylphenol Phenol 2-phenyl Disinfectant, fungicide

Key Observations:

In contrast, mepronil’s 3-isopropoxy group contributes to its fungicidal activity by optimizing hydrophobicity and spatial fit . Fenfuram’s furan ring introduces rigidity, which could limit conformational flexibility compared to the methionine backbone in this compound.

Amino Acid vs. In contrast, mepronil and fenfuram rely on aniline or furan moieties for pesticidal activity, targeting different biological pathways .

Physicochemical Properties :

  • Fluorine substitution typically increases lipophilicity (logP) and metabolic stability. However, the carboxylic acid group in methionine may counterbalance this by enhancing solubility, unlike the neutral amides in mepronil or fenfuram.

Research Findings and Methodological Considerations

  • Structural Analysis: Tools like SHELX () are critical for resolving crystal structures of such compounds. For example, SHELXL’s refinement capabilities could elucidate the conformational impact of the 2-fluoro group in this compound compared to non-fluorinated analogs .
  • Hypothetically, fluorination could reduce off-target interactions in enzyme inhibition assays.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.